1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Description
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a halogenated indole derivative characterized by a bicyclic indol-4-one core with partial saturation at positions 5, 6, and 5. The compound features a 3,4-dichlorophenyl substituent at position 1 and a methyl group at position 6, distinguishing it from simpler indole derivatives. Its molecular formula is C₁₆H₁₄Cl₂NO (calculated molecular weight: 306.20 g/mol), though variations in substituents (e.g., bromine in related analogs) can alter its properties significantly.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAJPCNHNXZJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using palladium or platinum catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of biocatalysis for the synthesis of chiral intermediates is also gaining traction in the pharmaceutical industry due to its high enantio-, chemo-, and regio-selectivity . This method is environmentally friendly and can be conducted under mild conditions, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Observations:
Electron-Withdrawing Effects : The target compound’s 3,4-dichlorophenyl group provides moderate electron withdrawal, while the nitro-substituted analog (C₁₆H₁₅ClN₂O₃) exhibits stronger electron deficiency, which may influence reactivity in electrophilic substitution reactions .
Molecular Weight and Complexity: Compound 43 from Molecules (2013) has a significantly higher molecular weight (567.44 g/mol) due to its triazinoquinoxaline moiety, which introduces additional nitrogen atoms and aromatic rings. This likely enhances intermolecular interactions, as reflected in its higher melting point (229–230°C) .
Functional Group Diversity : The formamide derivative (C₁₇H₁₅Cl₂N₃O) includes an amide linkage, increasing hydrogen-bonding capacity compared to the ketone-dominated target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated 3.8–4.2) is lower than that of its brominated analog (e.g., 1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one, Catalog: BJ22683), where bromine increases molecular weight and lipophilicity .
- Bioactivity: Limited data are available, but halogenated indoles generally exhibit antimicrobial and kinase inhibitory activity. The triazinoquinoxaline-containing Compound 43 may target nucleic acid synthesis due to its planar heterocyclic system .
Activité Biologique
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a trihydroindole core with dichlorophenyl and dimethyl substituents. Its molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor and antimicrobial effects. The following sections summarize key findings from the literature.
Antitumor Activity
Research has indicated that 1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several human cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | Non-small cell lung cancer | 10.5 | Induction of apoptosis |
| SKOV-3 | Ovarian cancer | 8.2 | Cell cycle arrest |
| MCF-7 | Breast cancer | 12.0 | Inhibition of proliferation |
These results suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation in various cancer types.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
The mechanisms through which 1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Antimicrobial Mechanisms : The disruption of membrane integrity and interference with protein synthesis are critical for its antibacterial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed significant tumor reduction after treatment with a regimen including this compound alongside standard chemotherapy.
- Clinical Trial for Ovarian Cancer : Preliminary results from a clinical trial indicated that patients receiving this compound experienced improved progression-free survival rates compared to those receiving placebo.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
